molecular formula C11H12F2O2 B13538730 3-(2,5-Difluorophenyl)-3-methylbutanoic acid

3-(2,5-Difluorophenyl)-3-methylbutanoic acid

Cat. No.: B13538730
M. Wt: 214.21 g/mol
InChI Key: SBGPSQMVPXHASJ-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the reaction of 2,5-difluorophenylboronic acid with a suitable butanoic acid derivative under Suzuki-Miyaura cross-coupling conditions . This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Difluorophenyl)-3-methylbutanoic acid is unique due to its specific combination of the difluorophenyl group and the butanoic acid backbone

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12F2O2/c1-11(2,6-10(14)15)8-5-7(12)3-4-9(8)13/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

SBGPSQMVPXHASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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